4-((4-Methoxyphenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine

Description

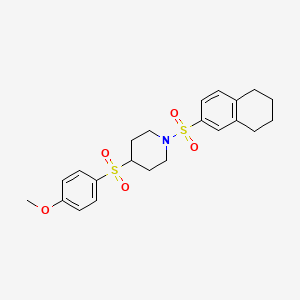

This compound features a piperidine core substituted with two distinct sulfonyl groups: a 4-methoxyphenylsulfonyl moiety at position 4 and a 5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl group at position 1. Its molecular formula is C₂₂H₂₅NO₅S₂, with a molecular weight of 471.57 g/mol. The 4-methoxy group is electron-donating, while the tetrahydronaphthalenyl group adds lipophilicity, balancing solubility and membrane permeability .

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5S2/c1-28-19-7-10-20(11-8-19)29(24,25)21-12-14-23(15-13-21)30(26,27)22-9-6-17-4-2-3-5-18(17)16-22/h6-11,16,21H,2-5,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZLNZHXQOGMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-Methoxyphenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and evaluations.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring substituted with sulfonyl groups, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, the compound was evaluated against various bacterial strains and showed promising results with low Minimum Inhibitory Concentration (MIC) values. The following table summarizes the antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated that it possesses notable inhibitory effects:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 2.14 |

| Urease | 1.13 |

These activities highlight its potential in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urinary tract infections .

Anticancer Activity

The anticancer properties of sulfonamide derivatives have been well-documented. In vitro studies have shown that the compound induces apoptosis in cancer cell lines. The following table outlines the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| A-431 | <10 |

| MCF-7 | <15 |

The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Case Study 1: Antibacterial Efficacy

In a study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various sulfonamide derivatives and tested their antibacterial efficacy against clinical isolates. The compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of this compound. It was found to effectively inhibit AChE and urease, indicating its potential use in managing neurodegenerative diseases and urinary disorders .

The biological activities of this compound can be attributed to:

- Sulfonamide moiety: This group is known for its ability to mimic p-amino benzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis.

- Piperidine ring: The piperidine structure contributes to the compound's ability to penetrate biological membranes and interact with target enzymes.

Comparison with Similar Compounds

Piperidine, 4-[(4-Chlorophenyl)sulfonyl]-, Hydrochloride (CAS 101768-64-3)

- Structure : Single 4-chlorophenylsulfonyl group on piperidine, hydrochloride salt.

- Molecular Formula: C₁₁H₁₄ClNO₂S·ClH

- Molecular Weight : 296.21 g/mol

- Key Differences :

- Substituent Electronic Effects : The 4-chloro group is electron-withdrawing, enhancing sulfonyl group reactivity compared to the 4-methoxy group in the target compound.

- Solubility : Hydrochloride salt form improves aqueous solubility, whereas the target compound’s dual sulfonyl groups may favor polar organic solvents.

1-[(4-Methoxyphenyl)sulfinyl]piperidine

- Structure : Sulfinyl (S=O) instead of sulfonyl (SO₂) group.

- Synthesis : Derived from 4-methoxybenzenesulfinyl chloride and piperidine.

- Key Differences :

- Oxidation State : Sulfinyl groups are less electron-withdrawing than sulfonyl, reducing piperidine ring basicity.

- Reactivity : Sulfinyl intermediates are prone to further oxidation, whereas sulfonyl groups are stable under most conditions.

- Applications: Potential as a synthetic intermediate, unlike the target compound’s likely role as a final bioactive molecule .

4,4-Dimethyl-1-((4-Nitrophenyl)sulfonyl)piperidine

- Structure : 4-Nitrophenylsulfonyl group with 4,4-dimethylpiperidine.

- Molecular Formula : C₁₃H₁₈N₂O₄S

- Key Differences: Substituent Effects: The nitro group is strongly electron-withdrawing, increasing electrophilicity compared to the 4-methoxy group.

- Applications : Nitro groups often correlate with antibacterial activity (e.g., nitrofuran derivatives), suggesting divergent therapeutic targets .

1-(4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine

- Structure : Ether-linked naphthalenyloxy and phenyl groups.

- Key Differences :

- Functional Groups : Ether linkages are less polar than sulfonyl groups, favoring hydrophobic interactions.

- Synthesis : Copper-catalyzed alkyne coupling vs. sulfonylation reactions for the target compound.

- Applications : Alkyne-based structures may target neurological receptors, while sulfonyl-rich compounds often inhibit proteases or kinases .

Structural and Functional Analysis Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Potential Applications |

|---|---|---|---|---|

| Target Compound | Dual sulfonyl (4-MeOPh, THN-2-yl) | 471.57 | High polarity, balanced lipophilicity | Enzyme inhibition, dual-target |

| 4-[(4-Chlorophenyl)sulfonyl]piperidine HCl | 4-ClPh-SO₂, HCl salt | 296.21 | Ionic, aqueous solubility | Ionic channel modulation |

| 1-[(4-MeOPh)sulfinyl]piperidine | 4-MeOPh-SO | ~213.29 | Intermediate reactivity | Synthetic intermediate |

| 4,4-Dimethyl-1-(4-NO₂Ph-SO₂)piperidine | 4-NO₂Ph-SO₂, 4,4-dimethyl | 298.36 | High electrophilicity, lipophilic | Antibacterial agents |

| 1-(4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-4-Ph-piperidine | Naphthalenyloxy, phenyl, alkyne | ~377.47 | Hydrophobic, rigid structure | Neurological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.